N-(4-chlorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S2/c1-10(2)18-14(21)7-13-8-23-16(20-13)24-9-15(22)19-12-5-3-11(17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETVNRNOGAOXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring linked to an acetamide moiety, with an isopropylamino group that enhances its biological properties. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with thiazole derivatives followed by acetamide formation.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : It has been shown to inhibit RET kinase activity, which plays a crucial role in various cancers. In vitro studies demonstrated that derivatives with similar structures significantly reduced cell proliferation in RET-driven cancer models .
- Induction of Apoptosis and Autophagy : The lead compound from related studies induced cell death through apoptosis and autophagy pathways, particularly in melanoma and pancreatic cancer cell lines .
- Inhibition of 11β-HSD Enzymes : Some derivatives have been identified as selective inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2), which are implicated in tumor growth regulation .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:
Case Studies
- Cancer Treatment Efficacy : In a study involving A375 xenograft models in mice, the compound showed significant reduction in tumor growth compared to controls, indicating its potential as an effective therapeutic agent against melanoma .
- Mechanistic Studies : Investigations into the molecular pathways revealed that the compound's ability to induce apoptosis was associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
- Selectivity and Safety Profile : The selectivity for cancer cells over healthy cells suggests a favorable safety profile, making it an attractive candidate for further development in anti-cancer therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its isopropylamino-oxoethyl-thiazole and thio-linked acetamide groups. Below is a comparative analysis with analogues from the literature:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
The 2-thioxo groups in compound 13 increase polarity, which may reduce bioavailability compared to the target’s thioether linkage.
Biological Activity: Piperazine derivatives (e.g., compound 4 ) show P-glycoprotein (P-gp) inhibition, enhancing drug bioavailability. The target’s isopropylamino group may offer similar effects but with reduced steric hindrance. Coumarin-linked analogues (e.g., compound 5 ) exhibit α-glucosidase inhibition, suggesting the target’s thiazole-thioacetamide core could be optimized for metabolic enzyme targeting.
Synthetic Accessibility: Yields for analogues range from 53% (compound 12 ) to 89% (compound 5 ). The target’s synthesis would require optimization of the isopropylamino-oxoethyl substitution, which may affect reaction efficiency.
Physicochemical Properties
- Melting Points : Higher melting points (>250°C) in piperazine derivatives (e.g., compound 14 ) suggest greater crystallinity, whereas the target’s flexible isopropyl group may lower its melting point.
- Solubility : The 5-nitro-2-furyl group in compound 13 introduces nitro functionality, likely reducing aqueous solubility compared to the target’s chloro-substituted phenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
